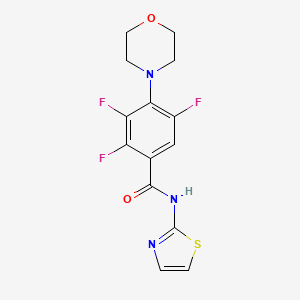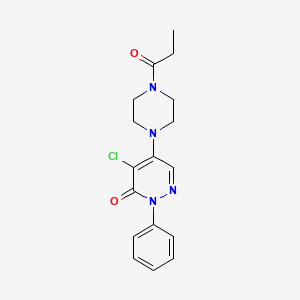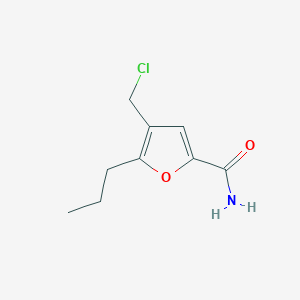
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione is a synthetic organic compound characterized by the presence of an adamantyl group, a trifluoromethyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl group but differ in their functional groups and reactivity.
Trifluoromethyl ketones: Compounds like trifluoroacetophenone and trifluoromethylbenzene have similar trifluoromethyl groups but lack the adamantyl moiety.
Uniqueness
2-(1-Adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the combination of the adamantyl, trifluoromethyl, and phenyl groups within a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H21F3O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(1-adamantyl)-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C20H21F3O2/c21-20(22,23)18(25)16(17(24)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2 |
InChI-Schlüssel |
PTPGUPXRGOETLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=CC=C4)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)

![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)

![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14944884.png)
![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)
![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)
